molecular formula C12H11NO3S B11982578 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone CAS No. 51625-77-5

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

Katalognummer: B11982578
CAS-Nummer: 51625-77-5
Molekulargewicht: 249.29 g/mol
InChI-Schlüssel: ZYUKDDGJESKRAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is a synthetic organic compound that features both phenolic and thiazole functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Coupling with the Phenolic Compound: The thiazole derivative is then coupled with a 2,4-dihydroxyphenyl compound through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone would depend on its specific application. For example, if it is used as an inhibitor in biological systems, it might interact with specific enzymes or receptors, blocking their activity. The phenolic and thiazole groups could play a role in binding to the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone: Lacks the methyl group on the thiazole ring.

    1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-oxazol-4-yl)ethanone: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is unique due to the presence of both phenolic and thiazole functional groups, which can contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

51625-77-5

Molekularformel

C12H11NO3S

Molekulargewicht

249.29 g/mol

IUPAC-Name

1-(2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C12H11NO3S/c1-7-13-8(6-17-7)4-11(15)10-3-2-9(14)5-12(10)16/h2-3,5-6,14,16H,4H2,1H3

InChI-Schlüssel

ZYUKDDGJESKRAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.